![molecular formula C26H20N4O5 B2800255 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207032-19-6](/img/no-structure.png)
7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H20N4O5 and its molecular weight is 468.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Green Chemistry Synthesis
The compound is linked to the synthesis of heterocyclic compounds. For example, L-proline-catalyzed synthesis methods have been developed for structurally complex heterocyclic ortho-quinones, which are environmentally advantageous due to high atom economy and elimination of extensive purification steps (Rajesh, Bala, Perumal, & Menéndez, 2011).
Antitumor Activity
Some 1,2,4-oxadiazole natural product analogs bearing the compound's structural features have been synthesized and evaluated for antitumor activity. These compounds displayed potent activity in vitro against a panel of cell lines, indicating their potential in cancer research (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Herbicide Development
The compound's framework has been explored in the development of novel herbicides. Research has shown that certain derivatives can exhibit excellent herbicidal activity, offering potential for agricultural applications (Wang, Lin, Cao, Yang, Chen, Hao, Yang, & Yang, 2014).
Analgesic and Anti-Inflammatory Properties
Research on 1,3,4-oxadiazole derivatives linked with quinazolin-4-one, similar to the compound , has shown potential analgesic and anti-inflammatory properties. These findings could lead to new therapeutic agents (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from 3-phenylpropylamine and anthranilic acid. The second intermediate is 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine, which is synthesized from 3-nitrobenzo[d][1,3]dioxole and hydrazine hydrate. The third intermediate is 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione, which is synthesized by coupling the first two intermediates using a condensation reaction.", "Starting Materials": [ { "3-phenylpropylamine": "starting material for the synthesis of 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione" }, { "anthranilic acid": "starting material for the synthesis of 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione" }, { "3-nitrobenzo[d][1,3]dioxole": "starting material for the synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine" }, { "hydrazine hydrate": "starting material for the synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine" } ], "Reaction": [ { "Step 1": "Synthesis of 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione", "Conditions": "reflux in acetic anhydride", "Reactants": [ "3-phenylpropylamine", "anthranilic acid" ], "Products": [ "3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione" ] }, { "Step 2": "Synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine", "Conditions": "reflux in ethanol", "Reactants": [ "3-nitrobenzo[d][1,3]dioxole", "hydrazine hydrate" ], "Products": [ "3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine" ] }, { "Step 3": "Coupling of intermediates to form final product", "Conditions": "condensation reaction in DMF", "Reactants": [ "3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione", "3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine" ], "Products": [ "7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione" ] } ] } | |
| 1207032-19-6 | |
Fórmula molecular |
C26H20N4O5 |
Peso molecular |
468.469 |
Nombre IUPAC |
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-phenylpropyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H20N4O5/c31-25-19-10-8-18(24-28-23(29-35-24)17-9-11-21-22(14-17)34-15-33-21)13-20(19)27-26(32)30(25)12-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-11,13-14H,4,7,12,15H2,(H,27,32) |
Clave InChI |
BDCWRAJXUVGBHU-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC5=C(C=C4)C(=O)N(C(=O)N5)CCCC6=CC=CC=C6 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Amino-5-((3,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2800174.png)
![1-(4-Methoxyphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2800175.png)

![3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B2800178.png)

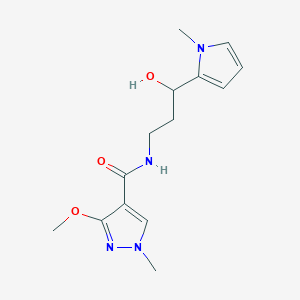
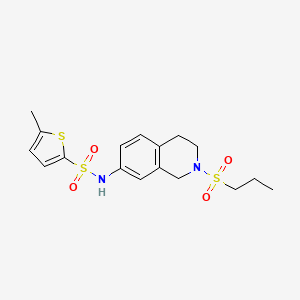
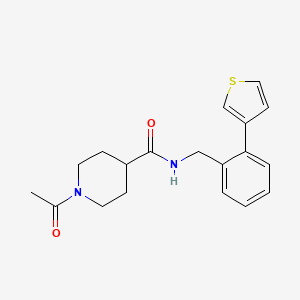
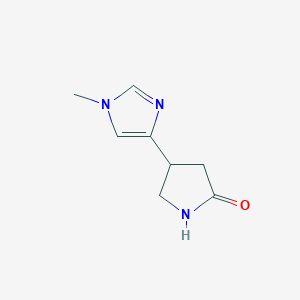
![Methyl 5-benzyl-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2800187.png)
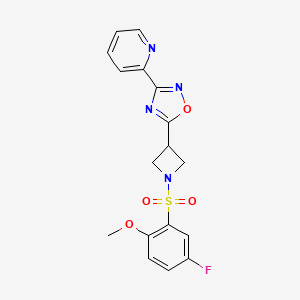
![5-(2-chlorophenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2800193.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2800194.png)
